Methyl 5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate

Vue d'ensemble

Description

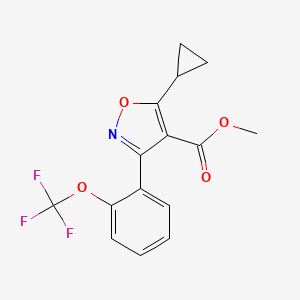

Methyl 5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate is a useful research compound. Its molecular formula is C15H12F3NO4 and its molecular weight is 327.259. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Methyl 5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate, with the CAS number 1103500-32-8, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a unique isoxazole ring structure, which is often associated with various pharmacological activities, including anti-inflammatory and antimicrobial effects.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Inhibition of Enzymatic Activity: The isoxazole moiety may interact with enzymes involved in inflammatory pathways, potentially inhibiting their activity.

- Modulation of Cellular Signaling: The trifluoromethoxy group can influence the compound's lipophilicity, affecting its ability to penetrate cell membranes and modulate intracellular signaling pathways.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit antimicrobial properties. For instance, studies on related isoxazole derivatives have shown moderate to significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. While specific data for this compound is limited, its structural analogs suggest potential efficacy in this area .

Anti-inflammatory Effects

Compounds containing the isoxazole framework are often evaluated for their anti-inflammatory properties. Preliminary studies suggest that this compound may exert anti-inflammatory effects by inhibiting key pro-inflammatory cytokines. This aligns with findings from related compounds that have demonstrated significant inhibition of TNF-alpha and IL-6 production in vitro .

Case Studies and Research Findings

- Study on Isoxazole Derivatives: A study published in the Journal of Medicinal Chemistry examined various isoxazole derivatives and their biological activities. Compounds similar to this compound showed promising results in reducing inflammation in cellular models .

- Antimicrobial Screening: A screening of related compounds revealed that certain isoxazole derivatives exhibited minimum inhibitory concentrations (MIC) against multiple bacterial strains, highlighting their potential as antimicrobial agents .

Data Summary Table

| Property/Activity | Observation/Value |

|---|---|

| Molecular Formula | C15H12F3NO4 |

| Molecular Weight | 327.26 g/mol |

| Purity | ≥95% |

| Antimicrobial Activity | Moderate inhibition against S. aureus and E. coli (analogous compounds) |

| Anti-inflammatory Potential | Inhibition of TNF-alpha and IL-6 production (related compounds) |

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that isoxazole derivatives, including methyl 5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate, exhibit significant antimicrobial properties. A study by Balthazar et al. (2021) highlighted the effectiveness of similar compounds against various pathogens, suggesting potential applications in developing new antibiotics or antifungal agents for agricultural and medical use .

2. Anti-inflammatory Properties

Isoxazole derivatives have been studied for their anti-inflammatory effects. The compound's structure allows it to interact with biological pathways involved in inflammation. For instance, a related compound was shown to inhibit pro-inflammatory cytokines in vitro, indicating that this compound could be further investigated for therapeutic applications in inflammatory diseases .

3. Neuroprotective Effects

Recent studies have explored the neuroprotective potential of isoxazole compounds. For example, research presented at the International Neurotrauma Symposium indicated that certain modifications to isoxazole structures could enhance neuroprotection against traumatic brain injuries . This suggests a promising avenue for the application of this compound in neuropharmacology.

Agricultural Applications

1. Pesticidal Properties

The compound's trifluoromethoxy group may enhance its efficacy as a pesticide. Studies have indicated that similar compounds can disrupt the biological processes of pests, providing an eco-friendly alternative to conventional pesticides . This aligns with the increasing demand for sustainable agricultural practices.

2. Plant Growth Regulation

Research has also suggested that isoxazole derivatives can act as plant growth regulators. They may influence hormonal pathways in plants, promoting growth and resistance to stressors such as drought or disease. This application could be particularly beneficial in enhancing crop yields and sustainability .

Material Science Applications

1. Polymer Chemistry

The unique chemical structure of this compound allows it to be utilized in polymer synthesis. Its incorporation into polymer matrices could improve material properties such as thermal stability and mechanical strength, making it valuable in the development of advanced materials for various industrial applications .

Case Studies

Propriétés

IUPAC Name |

methyl 5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO4/c1-21-14(20)11-12(19-23-13(11)8-6-7-8)9-4-2-3-5-10(9)22-15(16,17)18/h2-5,8H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INMVEWNAYCVPAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(ON=C1C2=CC=CC=C2OC(F)(F)F)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.